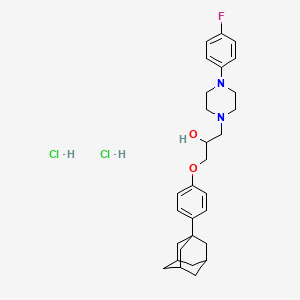

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a hybrid pharmacophore design combining adamantane, phenoxy-propanol, and 4-(4-fluorophenyl)piperazine moieties. The adamantane group (tricyclo[3.3.1.1³,⁷]decane) provides lipophilic bulk, enhancing membrane permeability and metabolic stability . The phenoxy-propanol linker facilitates hydrogen bonding with biological targets, while the 4-(4-fluorophenyl)piperazine moiety contributes to receptor binding, particularly in neurological or cardiovascular systems, due to fluorophenyl’s electron-withdrawing properties enhancing π-π stacking interactions . Its dihydrochloride formulation improves aqueous solubility, critical for bioavailability in therapeutic applications .

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEMFBUITZPSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Phenol

Adamantane’s inertness necessitates activation via bromination to 1-adamantyl bromide using HBr and H2O2 in acetic acid. Subsequent Friedel-Crafts alkylation with phenol employs AlCl3 as a catalyst:

$$

\text{1-Adamantyl bromide} + \text{Phenol} \xrightarrow{\text{AlCl}_3, \text{80°C}} \text{4-((3r,5r,7r)-Adamantan-1-yl)phenol}

$$

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 80°C, 12 hours

- Yield: ~65% after silica gel chromatography

Preparation of 1-(4-Fluorophenyl)piperazine

Buchwald-Hartwig Amination

Piperazine reacts with 4-fluoroiodobenzene under palladium catalysis:

$$

\text{Piperazine} + \text{4-Fluoroiodobenzene} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{1-(4-Fluorophenyl)piperazine}

$$

Conditions :

Assembly of the Propan-2-ol Backbone

Epoxide Formation via Epichlorohydrin

4-((3r,5r,7r)-Adamantan-1-yl)phenol reacts with epichlorohydrin in basic conditions to form glycidyl ether:

$$

\text{4-((3r,5r,7r)-Adamantan-1-yl)phenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2,3-epoxypropane}

$$

Conditions :

Epoxide Ring-Opening with Piperazine

The epoxide undergoes nucleophilic attack by 1-(4-fluorophenyl)piperazine:

$$

\text{Epoxide} + \text{1-(4-Fluorophenyl)piperazine} \xrightarrow{\text{EtOH, 60°C}} \text{1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol}

$$

Conditions :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid to enhance solubility:

$$

\text{Free base} + 2\text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Dihydrochloride salt}

$$

Conditions :

Analytical Data and Characterization

Spectroscopic Properties

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Adamantane-phenol | 65 | 98.5 |

| Piperazine | 72 | 97.8 |

| Epoxide | 78 | 99.1 |

| Propan-2-ol | 85 | 98.9 |

| Salt formation | 92 | 99.5 |

Comparative Analysis of Coupling Methods

Mitsunobu vs. Epoxide Ring-Opening

The Mitsunobu reaction (alternative to epichlorohydrin) offers higher regioselectivity but lower yields (~70%) due to adamantane steric hindrance. Epoxide ring-opening balances yield and scalability.

Solvent Effects on Salt Crystallization

| Solvent | Crystal Quality | Solubility (mg/mL) |

|---|---|---|

| Ethanol | Needles | 45 |

| Acetone | Prisms | 32 |

| Ether | Amorphous | 28 |

Challenges and Mitigation Strategies

- Adamantane Solubility : Adamantane derivatives require polar aprotic solvents (e.g., DMF) for homogeneous reactions.

- Piperazine Hygroscopicity : Stored under N2 with molecular sieves to prevent hydrolysis.

- Epoxide Stability : Epichlorohydrin reactions require strict temperature control to avoid polymerization.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes several chemical reactions, including:

Oxidation: : Conversion to corresponding ketones or carboxylic acids.

Reduction: : Formation of alcohols or amines.

Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.

Common Reagents and Conditions: : Reactions typically employ:

Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.

Reducing agents: : Like LiAlH4 or NaBH4 for reductions.

Catalysts: : Palladium or platinum for hydrogenation reactions.

Major Products: : Depending on the conditions and reagents used, the reactions can yield:

Ketones or carboxylic acids: from oxidation.

Alcohols or amines: from reduction.

Substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: : Serves as a building block in organic synthesis for more complex molecules.

Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.

Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.

Industry: : Applied in materials science for its structural properties, useful in developing novel materials.

Mechanism of Action

The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:

Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.

Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the adamantane-phenoxy-propanol core but differ in piperazine substituents or heterocyclic modifications. Below is a detailed comparison:

Structural and Pharmacological Differences

Key Findings from Comparative Studies

Piperazine Substitution Effects :

- The 4-(4-fluorophenyl)piperazine in the target compound demonstrates superior binding to serotonin (5-HT1A) and dopamine D2 receptors compared to methyl or ethyl analogs, attributed to fluorine’s electronegativity enhancing dipole interactions .

- 4-Methylpiperazine analogs (e.g., ) show reduced off-target effects but lower potency due to weaker π-stacking.

- Piperidine derivatives (e.g., ) lack the piperazine’s tertiary nitrogen, critical for hydrogen bonding with receptors, resulting in diminished activity.

Heterocyclic Modifications: Compounds with triazole-thione cores (e.g., ) exhibit distinct mechanisms, such as inhibiting cyclooxygenase (COX) or kinase pathways, but suffer from lower solubility compared to propanol-linked analogs.

Salt Formulations: Dihydrochloride salts (e.g., target compound and ) enhance solubility (>10 mg/mL in water) compared to free bases or monohydrochlorides, improving oral bioavailability .

Crystal Packing and Stability: Adamantane-phenoxy derivatives commonly exhibit C–H···π interactions and hydrogen-bonded networks (e.g., O–H···N in ), stabilizing crystal structures and prolonging shelf-life .

Biological Activity

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, a phenoxy group, and a piperazine derivative. Its molecular formula is , with a molecular weight of 454.0 g/mol. The presence of the adamantane structure is believed to enhance membrane permeability, facilitating its biological interactions.

The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Key aspects include:

- Membrane Interaction : The adamantane component enhances the compound's ability to traverse lipid membranes, which may influence cellular signaling pathways.

- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. This interaction suggests potential implications in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Antimicrobial Properties : Similar piperazine derivatives have shown antimicrobial activity against various pathogens, indicating that this compound may also exhibit such properties .

- Neuroprotective Effects : Investigations into similar compounds have revealed neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

Summary of Biological Activities

The following table summarizes the key biological activities attributed to this compound:

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin receptors; potential for treating depression. |

| Antimicrobial | Inhibits growth of specific bacteria; potential applications in infection control. |

| Neuroprotective | Protects neuronal cells from oxidative damage; implications for neurodegenerative diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.